N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide
Description
N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is an organic compound that belongs to the class of amides It features a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom
Properties
CAS No. |
62347-20-0 |
|---|---|
Molecular Formula |
C13H23N3OS |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
N-hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H23N3OS/c1-5-6-7-8-9-16(12(17)10(2)3)13-15-14-11(4)18-13/h10H,5-9H2,1-4H3 |
InChI Key |
MHHJKPAFBJTUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN=C(S1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Amide Formation: The thiadiazole derivative is then reacted with an appropriate acyl chloride or anhydride to form the amide bond. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but with optimization for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-2-methylpropanamide: Lacks the thiadiazole ring, which may result in different chemical and biological properties.
N-Hexyl-2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)propanamide: Contains an oxadiazole ring instead of a thiadiazole ring, which may affect its reactivity and biological activity.
Uniqueness
N-Hexyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The sulfur atom in the thiadiazole ring can participate in unique interactions, making this compound distinct from its analogs.
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